9-Demethylmunduserone
CAS No.:
Cat. No.: VC1930891
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O6 |
|---|---|
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
| Standard InChI | InChI=1S/C18H16O6/c1-21-14-6-11-12(7-15(14)22-2)23-8-16-17(11)18(20)10-4-3-9(19)5-13(10)24-16/h3-7,16-17,19H,8H2,1-2H3 |
| Standard InChI Key | WXQDWUQQAGHKOV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
Introduction
Chemical Identity and Structural Characteristics
9-Demethylmunduserone belongs to the rotenoid family, a class of isoflavonoid derivatives characterized by their complex chromeno[3,4-b]chromen core structure. Its chemical formula is C18H16O6, with a molecular weight of 328.3 g/mol . The compound is formally known by its IUPAC name 9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one . The structural arrangement features a chromeno[3,4-b]chromen skeleton with specific functional groups including a hydroxyl group at position 9 and methoxy groups at positions 2 and 3.
Chemical Identifiers
The compound is registered in several chemical databases with the following identifiers:
Table 1: Chemical Identifiers of 9-Demethylmunduserone
| Database | Identifier |
|---|---|
| PubChem CID | 23724656 |
| KEGG ID | C16189 |
| ChEBI ID | 80370 |
| InChIKey | WXQDWUQQAGHKOV-UHFFFAOYSA-N |
Structural Properties
The chemical structure of 9-Demethylmunduserone includes a characteristic chromeno[3,4-b]chromen framework with specific substitution patterns. Its molecular structure can be described through several computed descriptors:
Table 2: Molecular Descriptors of 9-Demethylmunduserone
| Property | Value |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| Monoisotopic Molecular Weight | 328.0947 Daltons |
| SMILES | COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
| Standard Gibbs Free Energy of Formation | 29.708937 kcal/mol |
Natural Sources and Occurrence
9-Demethylmunduserone has been identified in certain leguminous plants, particularly in the species Amorpha fruticosa . This compound is characteristic of tropical legumes that produce isoflavonoid-derived substances known as rotenoids. The natural production of this compound is part of the plant's secondary metabolism, potentially serving protective functions against herbivores and pathogens.
Biosynthetic Pathways
Metabolic Position
Within the context of plant metabolism, 9-Demethylmunduserone occupies a specific position in the isoflavonoid biosynthesis pathway . According to KEGG pathway mapping, this compound is part of map00943 (Isoflavonoid biosynthesis) and map01110 (Biosynthesis of secondary metabolites) .
Biosynthetic Relationships
9-Demethylmunduserone plays a role in rot-2'-enonate biosynthesis, where it serves as both a precursor and a product in distinct metabolic reactions:
Table 3: Biosynthetic Reactions Involving 9-Demethylmunduserone
| Reaction Type | Reaction |
|---|---|
| Consumption | 9-demethylmunduserone → rot-2'-enonate |
| Production | 7-hydroxy-2',4',5'-trimethoxyisoflavone → 9-demethylmunduserone |
Chemical Synthesis Methods
Several approaches have been developed for the synthesis of 9-Demethylmunduserone, demonstrating the compound's importance as a synthetic target and as an intermediate in the synthesis of more complex rotenoids.
Omokawa's Synthesis
A significant contribution to the synthetic approaches for 9-Demethylmunduserone was made by Omokawa et al. in 1975 . Their methodology, published in Agricultural and Biological Chemistry, describes a new synthesis of (±)-9-demethylmunduserone through thermal rearrangement processes.
The key steps in this synthesis included:
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Thermal rearrangement of l-(4-benzyloxy-2-hydroxyphenyl)-4-(3′,4′-dimethoxyphenoxy)-2-butyn-1-one (compound 7)
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Formation of intermediate compounds:
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4-(4-benzyloxy-2-hydroxybenzoyl)-6,7-dimethoxy-2H-chromene (compound 8)
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3-(4-benzyloxy-2-hydroxyberrzoyl)-5,6-dimethoxy-2-methylbenzofuran (compound 9)
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9-benzyloxy-2,3-dimethoxy-6a,12a-dihydrorotoxen-12(6H)-one (compound 3)
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Conversion of 4-Aroyl-2H-chromene (compound 8) to compound 3 by treatment with sodium acetate
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Debenzylation of compound 3 using aluminum bromide to yield (±)-9-demethylmunduserone in high yield
Crombie's Approach
Crombie also contributed to the synthesis of rotenoids including 9-demethylmunduserone. His work, published in 1973, presented a new synthesis method applicable to several rotenoids including 9-demethylmunduserone, mundeserone, rotenonic acid, dalpanol, and rotenone . This approach represented an important contribution to the synthetic methodologies for this class of compounds.
Recent Synthetic Innovations
More recent work has explored stereoselective approaches to rotenoid synthesis. One notable study described the first enantioselective synthesis of related natural pesticides, where 9-demethylmunduserone was identified as a common intermediate for the synthesis of both munduserone and rotenone . This development highlights the compound's continued relevance in modern synthetic organic chemistry.
Related Compounds and Derivatives
Structural Relatives
9-Demethylmunduserone belongs to a broader family of rotenoid compounds, with structural relationships to several important natural products:
Table 4: Related Rotenoid Compounds
| Compound | Relationship to 9-Demethylmunduserone |
|---|---|
| Munduserone | Parent compound (9-Demethylmunduserone lacks a methyl group) |
| Rotenone | More complex pentacyclic relative with significant pesticidal activity |
| 12a-Hydroxy-9-demethylmunduserone-8-carboxylic acid | Oxidized derivative with additional functional groups |
12a-Hydroxy-9-demethylmunduserone-8-carboxylic acid
A particularly noteworthy derivative is 12a-hydroxy-9-demethylmunduserone-8-carboxylic acid (C19H16O9), with a molecular weight of 388.3 g/mol . This compound has been identified in metabolomic studies and appears in databases under PubChem CID 4646739 and ChEBI ID 192801 . It represents an oxidized form of 9-demethylmunduserone with additional functional groups that may confer distinct biological properties.
Analytical Detection and Characterization
The identification and characterization of 9-Demethylmunduserone in research contexts typically relies on several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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High-Performance Liquid Chromatography (HPLC) for separation and quantification
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Spectroscopic methods including infrared and ultraviolet-visible spectroscopy for functional group identification
These techniques collectively enable confident identification and purity assessment of the compound in both synthetic and natural product research contexts.
Future Research Directions
Several promising areas for future research on 9-Demethylmunduserone can be identified:
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Further investigation of its potential biological activities, particularly in comparison with other rotenoids
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Development of more efficient and stereoselective synthetic approaches
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Exploration of its role in plant defense mechanisms and ecological interactions
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Evaluation of potential medicinal applications, given the anticancer properties observed in some related rotenoids
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Detailed structure-activity relationship studies to understand how its structural features contribute to biological functions
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